

Working Concentrations and Experimental Data

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Compound Focus: Tak-715

CAS No.: 303162-79-0

Cat. No.: S548286

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The appropriate working concentration of **TAK-715** depends on your specific experimental model. The following table summarizes effective concentrations from key studies.

Cell Type / Model	Purpose	Effective Concentration	Key Findings / Effects	Citation
3T3-L1 preadipocytes & human adipose stem cells (hASCs)	Inhibit adipocyte differentiation (anti-adipogenic effect)	10 μ M	Markedly suppressed lipid accumulation and triglyceride content; no cytotoxicity observed. Downregulated C/EBP- α , PPAR- γ , p-p38 MAPK.	[1]
Rat nucleus pulposus cells (NPCs)	Attenuate IL-1 β -induced apoptosis, inflammation, and ECM degradation	5 - 10 μ M	Alleviated apoptosis, blocked production of COX-2 and HMGB1, and inhibited ECM degradation (Collagen II, MMP9, ADAMTS5, MMP3).	[2]
THP-1 cells (human monocytes)	Inhibit LPS-stimulated TNF- α release	IC ₅₀ = 48 nM	Potent inhibition of cytokine production.	[3]

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U2OS-EFC cells	Inhibit Wnt-3a-induced hDvl2 phosphorylation (via CKI δ/ϵ cross-reactivity)	10 μ M	Inhibited the hDvl2 mobility shift.	[3]

| **In vivo (Mouse)** | Inhibit LPS-induced TNF- α production | 10 mg/kg (oral) | 87.6% inhibition of TNF - α production. | [3] | | **In vivo (Rat), Adjuvant-Induced Arthritis model** | Anti-inflammatory / Anti-rheumatoid arthritis | 30 mg/kg (oral) | Significantly reduced secondary paw volume (25% inhibition). | [3] |

Experimental Protocols

Here are detailed methodologies from the cited research for your reference.

Protocol 1: Inhibiting Adipocyte Differentiation in 3T3-L1 Cells

This protocol is used to study the anti-obesity potential of **TAK-715** [1].

- **Cell Culture and Differentiation:** Culture murine 3T3-L1 preadipocytes in DMEM with 10% fetal calf serum and 1% penicillin-streptomycin.
- **Induction and Treatment:** Induce differentiation by changing to DMEM with 10% FBS and a hormone cocktail (0.5 mM IBMX, 0.5 μ M dexamethasone, and 5 μ g/mL insulin). Add **TAK-715** (e.g., 10 μ M) at this stage.
- **Medium Replacement:** On day 2, replace the medium with DMEM containing 10% FBS and 5 μ g/mL insulin, again with or without **TAK-715**. Maintain this for 3 days.
- **Maintenance:** Finally, feed the cells with DMEM containing 10% FBS, with or without **TAK-715**, for another 3 days.
- **Analysis:** On day 8, mature adipocytes with lipid droplets can be analyzed. **Oil Red O Staining** is used to detect and quantify lipid accumulation. Wash cells with PBS, fix, and stain with Oil Red O working solution. After staining, elute the dye and measure absorbance at 500-520 nm for quantification [1].

Protocol 2: Protecting against IL-1 β -Induced Damage in Nucleus Pulposus Cells

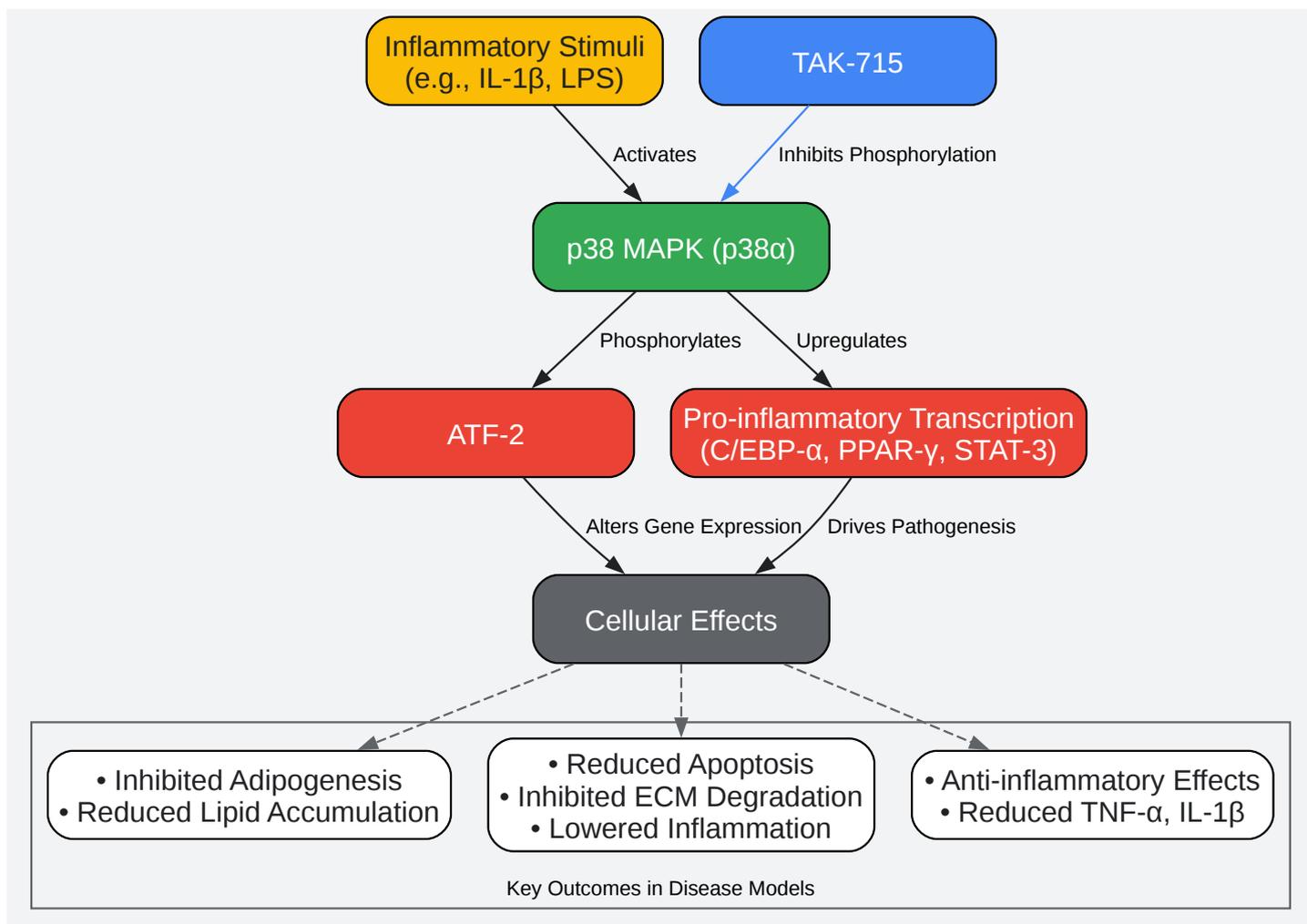
This protocol models intervertebral disc degeneration [2].

- **Cell Culture:** Culture rat NPCs in DMEM with 10% fetal bovine serum and 1% penicillin–streptomycin.
- **Inflammation Induction and Treatment:** Treat cells with IL-1 β (e.g., 10 ng/mL) to mimic an inflammatory degeneration environment. Co-treat with **TAK-715** (e.g., 5-10 μ M) to assess its protective effects.
- **Cell Viability Assay (CCK-8):** Seed cells in a 96-well plate. After treatment with **TAK-715**, add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell viability.
- **Analysis:** Use western blotting, qPCR, and immunofluorescence to analyze markers of apoptosis (Bcl-2, Bax, Cleaved caspase-3), inflammation (COX-2, HMGB1), and ECM degradation (Collagen II, MMPs, ADAMTS5) [2].

Mechanism of Action and Signaling Pathway

TAK-715 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38 α isoform with an IC₅₀ of 7.1 nM [3]. It exerts its effects by blocking the phosphorylation and activation of p38 MAPK and its downstream targets.

The diagram below illustrates how **TAK-715** modulates the p38 MAPK pathway in different disease models.



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Frequently Asked Questions (FAQs)

Q1: What is the typical solvent used for preparing TAK-715 stock solutions?

- A:** DMSO is the standard solvent. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO for storage, which is then diluted in the cell culture medium for experiments. The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid cytotoxicity [1] [4].

Q2: Has TAK-715 shown efficacy in in vivo models?

- **A:** Yes. Studies report oral bioavailability in rodents. For example, at 10 mg/kg, it significantly inhibited LPS-induced TNF- α production in mice, and at 30 mg/kg, it reduced paw swelling in a rat model of rheumatoid arthritis [3].

Q3: Does TAK-715 have any known off-target effects?

- **A:** While highly selective for p38 α over other MAPKs, some studies indicate that at higher concentrations (micromolar range), **TAK-715** can cross-react and inhibit other kinases, notably casein kinase 1 delta/epsilon (CK1 δ/ϵ), which may influence pathways like Wnt/ β -catenin signaling [3]. This should be considered when interpreting results from high-concentration experiments.

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References

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